molecular formula C26H24ClN3O3S B2574190 4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 1115550-06-5

4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2574190
CAS No.: 1115550-06-5
M. Wt: 494.01
InChI Key: SRZAVPULARHETM-UHFFFAOYSA-N
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Description

4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C26H24ClN3O3S and its molecular weight is 494.01. The purity is usually 95%.
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Properties

IUPAC Name

4-[[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-33-14-13-28-24(31)20-11-9-18(10-12-20)16-30-25(32)22-7-2-3-8-23(22)29-26(30)34-17-19-5-4-6-21(27)15-19/h2-12,15H,13-14,16-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZAVPULARHETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a complex organic compound belonging to the quinazolinone family. This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications in various diseases, including cancer and metabolic disorders.

Chemical Structure and Properties

The molecular formula of this compound is C28H27ClN4O3S, with a molecular weight of 535.06 g/mol. The structural features include a quinazolinone core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC28H27ClN4O3S
Molecular Weight535.06 g/mol
PurityTypically 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The quinazolinone core can mimic substrates or inhibitors, modulating various biological pathways. Notably, compounds with similar structures have been shown to inhibit carbonic anhydrase (CA) isoforms, which are involved in regulating physiological pH and fluid balance.

Inhibition of Carbonic Anhydrase

Recent studies have demonstrated that derivatives of quinazolinones exhibit potent inhibitory effects against human carbonic anhydrases (hCAs), particularly isoforms I, II, IX, and XII. These isoforms are implicated in various pathological conditions such as glaucoma, epilepsy, and cancer . The structure-activity relationship (SAR) analysis indicates that modifications to the quinazolinone scaffold can enhance inhibitory potency.

Case Studies

  • In vitro Studies : A series of studies have assessed the inhibitory action of related compounds on hCA isoforms. For instance, compounds with a similar thioether linkage demonstrated nanomolar inhibition against hCA I and II, suggesting that the thio group plays a crucial role in enhancing binding affinity .
  • Therapeutic Applications : The potential use of these compounds in treating metabolic disorders has been explored. Inhibitors targeting hCAs can help manage diseases by altering bicarbonate levels and influencing fluid dynamics within tissues .

Comparative Analysis

Comparative studies with other quinazolinone derivatives reveal unique aspects of this compound:

Compound NameInhibition Potency (IC50)Target Enzyme
Compound A50 nMhCA I
Compound B100 nMhCA II
This compoundTBDTBD

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